molecular formula C6H10ClF2N B2906082 6,6-Difluoro-3-azabicyclo[3.1.1]heptane hydrochloride CAS No. 1788054-81-8

6,6-Difluoro-3-azabicyclo[3.1.1]heptane hydrochloride

Cat. No.: B2906082
CAS No.: 1788054-81-8
M. Wt: 169.6
InChI Key: WTNXLCGMDTUHMG-UHFFFAOYSA-N
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Description

6,6-Difluoro-3-azabicyclo[311]heptane hydrochloride is a heterocyclic compound with the molecular formula C₆H₁₀ClF₂N It is characterized by its bicyclic structure, which includes a nitrogen atom and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane hydrochloride typically involves the reaction of a suitable bicyclic precursor with fluorinating agents under controlled conditions. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out in an inert atmosphere, often at room temperature, to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 6,6-Difluoro-3-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of difluoro-azabicyclo ketones.

    Reduction: Formation of difluoro-azabicyclo amines.

    Substitution: Formation of azido-substituted azabicyclo compounds.

Scientific Research Applications

6,6-Difluoro-3-azabicyclo[3.1.1]heptane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical assays. The bicyclic structure allows for selective binding to target sites, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 6,6-Dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride
  • 6,6-Dichloro-3-azabicyclo[3.1.1]heptane hydrochloride

Comparison:

  • 6,6-Difluoro-3-azabicyclo[3.1.1]heptane hydrochloride is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability.
  • 6,6-Dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride has methyl groups instead of fluorine, resulting in different reactivity and applications.
  • 6,6-Dichloro-3-azabicyclo[3.1.1]heptane hydrochloride contains chlorine atoms, which affect its chemical behavior and potential uses differently compared to the fluorinated compound.

Properties

IUPAC Name

6,6-difluoro-3-azabicyclo[3.1.1]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)4-1-5(6)3-9-2-4;/h4-5,9H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNXLCGMDTUHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C2(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788054-81-8
Record name 6,6-difluoro-3-azabicyclo[3.1.1]heptane hydrochloride
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